2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a phenoxy group, an oxadiazole ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.
Oxadiazole Ring Formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting 3,4-diethoxybenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions to form the 1,2,5-oxadiazole ring.
Coupling Reaction: Finally, the phenoxy intermediate is coupled with the oxadiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole moieties.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group in the phenoxy ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could result in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its bioactive moieties.
Medicine
The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or antimicrobial properties, which could be explored in medicinal chemistry.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and phenoxy group could play crucial roles in binding to molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)acetamide: Shares the phenoxyacetamide structure but lacks the oxadiazole ring.
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide: Contains the oxadiazole ring but lacks the phenoxy group.
Uniqueness
The combination of the phenoxy group, oxadiazole ring, and acetamide moiety in 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide makes it unique. This structure provides a distinct set of chemical properties and potential biological activities not found in simpler analogs.
Properties
Molecular Formula |
C22H24ClN3O5 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H24ClN3O5/c1-5-28-17-8-7-15(11-18(17)29-6-2)21-22(26-31-25-21)24-19(27)12-30-16-9-13(3)20(23)14(4)10-16/h7-11H,5-6,12H2,1-4H3,(H,24,26,27) |
InChI Key |
YPFXLARISSRMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.